1-(beta-D-Ribofuranosyl)-1,4-dihydronicotinamide

説明

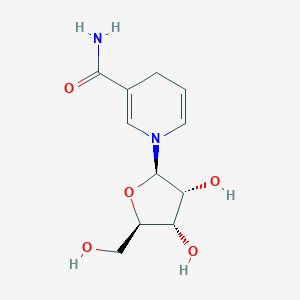

1-(beta-D-Ribofuranosyl)-1,4-dihydronicotinamide (referred to as RNR or reduced nicotinamide riboside) is a reduced form of nicotinamide riboside (NR), a naturally occurring precursor to nicotinamide adenine dinucleotide (NAD⁺). Its molecular formula is C₁₁H₁₆N₂O₅, with a molecular weight of 256.255 g/mol and a monoisotopic mass of 256.106 g/mol . Structurally, it features a ribofuranosyl group attached to a dihydronicotinamide moiety, distinguishing it from oxidized NAD⁺/NADH derivatives .

RNR is implicated in cellular redox reactions and NAD⁺ biosynthesis. It serves as a substrate for enzymes like ribosyldihydronicotinamide dehydrogenase (NQO2) and purine-nucleoside phosphorylases . Studies highlight its role in mitigating oxidative stress and inflammation, particularly in chronic kidney disease (CKD), where RNR levels correlate with SIRT1/JNK pathway modulation .

特性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11/h1,3-4,7-9,11,14-16H,2,5H2,(H2,12,17)/t7-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKBMGXNXXXBFE-TURQNECASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-(beta-D-Ribofuranosyl)-1,4-dihydronicotinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Glycosylation with Protected Ribofuranosyl Donors

The most common method employs 2,3,5-tri-O-acyl-β-D-ribofuranosyl halides (e.g., 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl bromide) as donors. Nicotinamide reacts with these donors under Lewis acid catalysis (e.g., SnCl₄ or TMSOTf) to form the β-anomeric glycosidic bond. Deprotection via alkaline hydrolysis (e.g., NaOMe/MeOH) yields the target compound.

Reaction Conditions:

Direct Ribosylation of 1,4-Dihydronicotinamide

An alternative route involves ribosylating pre-formed 1,4-dihydronicotinamide. This method avoids oxidation-reduction steps but requires strict anhydrous conditions to prevent re-oxidation. Ribofuranosyl trichloroacetimidate donors are used with catalytic TMSOTf, achieving moderate yields (50–65%).

Enzymatic Synthesis

Enzymatic methods leverage nucleoside phosphorylases (NPs) to catalyze the transglycosylation of nicotinamide with ribose-1-phosphate (R1P). This approach offers high stereoselectivity and milder reaction conditions.

Nucleoside Phosphorylase-Catalyzed Transglycosylation

Step 1: Generation of R1P via enzymatic cleavage of inosine by purine nucleoside phosphorylase (PNP):

Hypoxanthine is removed via xanthine oxidase to drive the reaction forward.

Step 2: Nicotinamide reacts with R1P in the presence of NP:

Optimization Strategies:

-

pH Adjustment: Lowering pH to 4–6 enhances conversion rates by minimizing side reactions.

-

Byproduct Removal: Hypoxanthine precipitation or enzymatic oxidation improves R1P yield.

Typical Yields: 70–85% under optimized conditions.

Hybrid Chemoenzymatic Approaches

Combining chemical and enzymatic steps improves scalability and purity. For example:

Comparative Analysis of Methods

Challenges and Optimization Strategies

Anomeric Control

β-anomer selectivity is critical for biological activity. Enzymatic methods inherently favor β-configuration due to enzyme specificity, whereas chemical methods require bulky protecting groups (e.g., benzoyl) to sterically hinder α-anomer formation.

化学反応の分析

1-(beta-D-Ribofuranosyl)-1,4-dihydronicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nicotinamide riboside, a reaction often facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert the compound back to its dihydro form, using reducing agents such as sodium borohydride.

Substitution: The ribofuranosyl group can be substituted with other functional groups under specific conditions, leading to the formation of various derivatives. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. .

科学的研究の応用

Biochemical Significance

NRH is recognized for its role as a precursor in the NAD+ biosynthesis pathway. NAD+ is vital for:

- Cellular Metabolism : It acts as an electron carrier in metabolic reactions, facilitating energy production.

- DNA Repair : NAD+ is involved in the activation of enzymes like poly(ADP-ribose) polymerases (PARPs), which are crucial for DNA repair mechanisms.

- Gene Expression Regulation : It serves as a substrate for sirtuins, proteins that regulate cellular health and longevity.

The unique structure of NRH allows it to participate in redox reactions, contributing to cellular redox balance and influencing oxidative stress responses .

Therapeutic Potential

Research indicates that NRH may have therapeutic applications in various health conditions:

- Neurodegenerative Diseases : Studies suggest that NRH supplementation can enhance NAD+ levels in the brain, potentially protecting against neurodegeneration associated with diseases like Alzheimer's and Parkinson's .

- Metabolic Disorders : NRH has been shown to improve insulin sensitivity and glucose metabolism, making it a candidate for treating type 2 diabetes and obesity-related conditions .

- Cardiovascular Health : By enhancing NAD+ levels, NRH may improve endothelial function and reduce the risk of cardiovascular diseases .

Neuroprotection in Animal Models

A study investigated the effects of NRH on cognitive function in aged mice. Mice receiving NRH demonstrated improved memory performance and reduced markers of neuroinflammation compared to controls. This suggests that NRH may enhance cognitive resilience through NAD+-dependent mechanisms .

Metabolic Benefits in Humans

A clinical trial assessed the impact of NR supplementation on metabolic health in overweight adults. Participants who received NR showed significant improvements in metabolic markers, including reduced fasting glucose levels and increased insulin sensitivity, indicating potential benefits for managing metabolic syndrome .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neuroprotection | Enhances cognitive function and reduces neuroinflammation | Improved memory performance in aged mice |

| Metabolic Disorders | Improves insulin sensitivity and glucose metabolism | Significant metabolic improvements in humans |

| Cardiovascular Health | Enhances endothelial function | Potential reduction in cardiovascular disease risk |

作用機序

The mechanism of action of 1-(beta-D-Ribofuranosyl)-1,4-dihydronicotinamide involves its conversion to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. NAD+ participates in redox reactions, transferring electrons from one molecule to another, which is essential for energy production in cells. The compound’s effects are mediated through its interaction with enzymes involved in NAD+ biosynthesis and utilization .

類似化合物との比較

Table 1: Key Structural and Functional Differences

Metabolic Pathways and Enzymatic Interactions

- RNR: Participates in quinone reduction via NQO2, converting quinones to hydroquinones while oxidizing to NR .

- NR : Requires phosphorylation by Nrks to form NMN, a direct NAD⁺ precursor. It is the only vitamin B₃ derivative shown to enhance neuronal NAD⁺ levels .

- NADH: Central to ATP production in the electron transport chain.

Pharmacological and Clinical Comparisons

- Bioavailability and Stability : RNR is less stable than NR due to its reduced state, complicating its use in supplements. Synthetic derivatives like NRH-TA (triacetylated RNR) improve stability and bioavailability .

- Therapeutic Efficacy: In CKD models, RNR supplementation restored NAD⁺ levels, reduced fibrosis, and suppressed pro-inflammatory cytokines (e.g., TNF-α, IL-1β) . NR excels in age-related NAD⁺ decline, with clinical trials demonstrating improved mitochondrial function in neurodegenerative diseases .

Biomarker Potential

RNR levels are dysregulated in conditions like retinal vein occlusion macular edema (AUC ≥ 0.848 in diagnostic models) and fetal growth restriction (FGR), where it correlates with blood pressure metrics . In contrast, NR and NAM are more commonly associated with aging and metabolic syndrome biomarkers .

生物活性

1-(beta-D-Ribofuranosyl)-1,4-dihydronicotinamide (NRH) is a reduced form of nicotinamide riboside (NR), a naturally occurring compound found in milk and other foods. NR serves as a precursor to nicotinamide adenine dinucleotide (NAD+), an essential cofactor involved in various biological processes, including energy metabolism, DNA repair, and cellular signaling. This article explores the biological activity of NRH, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

NRH functions primarily through its role in NAD+ biosynthesis. The compound is converted into NAD+ via the action of nicotinamide riboside kinases (Nrks), which catalyze the phosphorylation of NRH to NAD+ . This conversion is critical for maintaining NAD+ homeostasis, particularly in neuronal tissues where NAD+ is vital for mitochondrial function and protection against oxidative stress.

Biochemical Pathways

The biological activity of NRH can be linked to several key pathways:

- NAD+ Synthesis : NRH is a direct precursor to NAD+, influencing various metabolic pathways.

- Neuroprotection : By enhancing NAD+ levels, NRH may protect neurons from oxidative damage and apoptosis .

- Anti-inflammatory Effects : Increased NAD+ levels can modulate inflammatory responses by influencing sirtuin activity, which regulates inflammation and cellular stress responses .

Biological Activities

- Neuroprotective Properties : Research indicates that NRH exhibits neuroprotective effects by reducing oxidative stress markers in neuronal cells. It has been shown to lower the expression of apoptosis markers such as cleaved caspase-3, thereby promoting cell survival .

- Metabolic Regulation : Studies suggest that NRH supplementation may enhance metabolic health by improving insulin sensitivity and glucose metabolism in animal models . This effect is particularly relevant in the context of diabetes and metabolic syndrome.

- Antioxidant Activity : NRH has demonstrated potential as an antioxidant agent, capable of scavenging reactive oxygen species (ROS) and mitigating oxidative damage in cells .

Case Study 1: Neuroprotection in Animal Models

A study investigated the effects of NRH on neurodegenerative conditions using rodent models. The results indicated that NRH administration significantly improved cognitive function and reduced neuroinflammation compared to control groups. Histological analysis revealed decreased markers of neuronal damage and enhanced synaptic integrity .

Case Study 2: Metabolic Health Improvement

In a separate study involving diabetic rats, NRH treatment led to a significant reduction in blood glucose levels and improved lipid profiles. The mechanism was attributed to enhanced NAD+ levels facilitating better mitochondrial function and energy metabolism .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| Nicotinamide Riboside (NR) | Ribose + Nicotinamide | Precursor to NAD+, enhances mitochondrial function |

| This compound (NRH) | Reduced form of NR | Neuroprotective, antioxidant |

| Nicotinamide Adenine Dinucleotide (NAD+) | Active cofactor | Essential for cellular metabolism |

Q & A

Q. What is the role of 1-(beta-D-Ribofuranosyl)-1,4-dihydronicotinamide (RNR) in cellular NAD+ biosynthesis?

RNR serves as the reduced form of nicotinamide riboside (NR), acting as a precursor in NAD+ synthesis. Unlike NR, which requires phosphorylation via nicotinamide riboside kinases (Nrks) to enter the NAD+ salvage pathway, RNR may bypass this step, directly contributing to NAD+ pools under specific redox conditions . Its involvement in mitochondrial and neuronal NAD+ homeostasis highlights its relevance in metabolic and neurodegenerative studies .

Q. How is RNR synthesized and purified for experimental use?

RNR is synthesized via chemical reduction of nicotinamide riboside chloride (NRCl) using sodium dithionite (Na₂S₂O₄) under inert conditions to prevent oxidation . Purification employs high-performance liquid chromatography (HPLC) or column chromatography to isolate the reduced form, ensuring >95% purity. Stability studies recommend storage at -80°C in anhydrous solvents to minimize degradation .

Q. What analytical techniques are used to characterize RNR’s structure and stability?

- Structural Confirmation : NMR spectroscopy (¹H, ¹³C) identifies key functional groups (e.g., dihydropyridine ring and ribofuranosyl moiety). Mass spectrometry (LC-MS/MS) confirms molecular weight (256.26 g/mol) and isotopic patterns .

- Stability Assessment : Kinetic studies under varying pH, temperature, and oxygen levels monitor degradation rates. Redox-sensitive assays (e.g., UV-Vis at 340 nm) track oxidation to NR .

Advanced Research Questions

Q. What enzymatic interactions govern RNR’s metabolic flux in NAD+ pathways?

RNR acts as a substrate for:

- Ribosyldihydronicotinamide dehydrogenase (EC 1.10.99.2) : Catalyzes its oxidation to NR, linking to mitochondrial NADH/NAD+ cycling .

- Purine nucleoside phosphorylase (PNP) : Facilitates phosphorolysis, producing dihydronicotinamide and ribose-1-phosphate, with implications for nucleotide salvage pathways . Mechanistic studies using stopped-flow kinetics and isotope labeling reveal concerted hydride transfer in redox reactions involving quinones .

Q. How can researchers address contradictions in RNR’s reported bioactivity and quantification?

Discrepancies arise from:

- Instability : Rapid oxidation in aerobic conditions necessitates inert handling (e.g., glove boxes) .

- Analytical Sensitivity : LC-MS/MS with deuterated internal standards improves quantification in biological matrices (e.g., urine, plasma) .

- Cell-Type Variability : NAD+ synthesis efficiency differs across tissues; use isotopic tracing (¹³C-RNR) to map tissue-specific uptake .

Q. What methodologies identify RNR as a biomarker for oxidative stress in toxicological studies?

- Metabolomics Workflow : Untargeted LC-MS identifies RNR in urine samples from populations exposed to arsenic, correlating with glutathione depletion and oxidative stress markers .

- Multivariate Modeling : Partial least squares-discriminant analysis (PLS-DA) integrates RNR levels with other metabolites (e.g., cystathionine ketimine) to build diagnostic models (AUC = 0.80) for arsenic exposure .

Q. What experimental designs optimize RNR’s use in in vivo NAD+ supplementation studies?

- Dosing Regimens : Subcutaneous injection (50–250 mg/kg/day) in murine models shows higher bioavailability than oral administration due to first-pass metabolism .

- Endpoint Selection : Measure NAD+/NADH ratios via enzymatic cycling assays and mitochondrial respiration (Seahorse Analyzer) to assess efficacy .

- Control for Redox Artifacts : Co-administer antioxidants (e.g., N-acetylcysteine) to isolate RNR-specific effects from systemic oxidative changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。